4-ethoxy-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
4-Ethoxy-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a sulfonamide derivative known for its significance in various scientific research fields. This compound embodies intricate structural features that make it highly relevant for chemical, biological, and medicinal studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step organic synthesis process. It starts with the preparation of the pyrimidine ring, followed by the introduction of the ethylamino group, and finally the attachment of the benzenesulfonamide moiety. The reaction conditions often involve:
Base: : Sodium or potassium carbonate.
Solvent: : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: : 80-100°C.
Time: : 12-24 hours.
Industrial Production Methods
Industrial synthesis mirrors the lab-based methods but on a larger scale. This involves:
Continuous flow reactors for the multi-step synthesis.
High-pressure liquid chromatography (HPLC) for purification.
Advanced process controls to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions with agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The compound is prone to nucleophilic substitution reactions due to the presence of the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide in an aqueous medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solvents.
Major Products
Oxidation: : Formation of sulfonyl derivatives.
Reduction: : Amino derivatives.
Substitution: : Formation of new sulfonamide analogs.
Scientific Research Applications
Chemistry
Used in the synthesis of complex organic molecules.
Serves as a precursor for various sulfonamide compounds.
Biology
Investigated for its potential role in inhibiting enzymes related to bacterial infections.
Used in studies related to enzyme inhibition and protein binding.
Medicine
Explored for its potential as an antibacterial and antiviral agent.
Studied for its effects on various metabolic pathways and diseases.
Industry
Utilized in the development of pharmaceuticals and agrochemicals.
Applied in the creation of new chemical sensors and materials.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes involved in bacterial metabolic pathways, leading to the disruption of essential biological processes. The molecular pathways involved often include:
Inhibition of folate synthesis: : By mimicking natural substrates, it competes with para-aminobenzoic acid (PABA) in the bacterial folate synthesis pathway.
Binding to active sites: : The sulfonamide group binds to the active sites of enzymes, preventing substrate interaction.
Comparison with Similar Compounds
Unique Features
The presence of both ethylamino and sulfonamide groups enhances its binding affinity and specificity for target enzymes.
The ethoxy group confers unique solubility properties.
Similar Compounds
4-amino-N-(4-aminophenyl)benzenesulfonamide:
N-(4-(2-aminoethyl)phenyl)benzenesulfonamide: : Features a similar sulfonamide structure but with variations in the attached groups.
6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-4-amine: : Shares the pyrimidine core but differs in the attached functional groups.
This is a concise exploration into the realm of 4-ethoxy-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide, encapsulating its preparation, chemical reactions, applications, mechanisms, and comparisons. Want to dig deeper into any section?
Properties
IUPAC Name |
4-ethoxy-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-4-22-20-14-15(3)23-21(25-20)24-16-6-8-17(9-7-16)26-30(27,28)19-12-10-18(11-13-19)29-5-2/h6-14,26H,4-5H2,1-3H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFBNRUPIWJEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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